N-(2-furylmethyl)-3-(4-methoxyphenyl)-2-quinoxalinamine
Overview
Description
N-(2-furylmethyl)-3-(4-methoxyphenyl)-2-quinoxalinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FMQ or EMD 638683, and its chemical formula is C24H20N4O2.
Mechanism of Action
The exact mechanism of action of FMQ is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. FMQ also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
FMQ has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. FMQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. FMQ also exhibits potent antioxidant activity, which helps to protect cells against oxidative stress-induced damage. FMQ has been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
FMQ has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, FMQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on FMQ, including:
1. Development of novel FMQ analogs with improved potency and selectivity against cancer cells.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of FMQ.
3. Evaluation of the efficacy of FMQ in animal models of various diseases, including cancer, neurodegenerative disorders, and inflammation.
4. Development of novel drug delivery systems for FMQ to improve its solubility and bioavailability.
5. Investigation of the potential side effects and toxicity of FMQ at different concentrations to ensure its safety for clinical use.
In conclusion, FMQ is a promising compound with potential applications in various fields of research, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and to develop novel analogs with improved efficacy and safety.
Scientific Research Applications
FMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have reported that FMQ exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. FMQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-15-10-8-14(9-11-15)19-20(21-13-16-5-4-12-25-16)23-18-7-3-2-6-17(18)22-19/h2-12H,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKFFQRMKTUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)quinoxalin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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